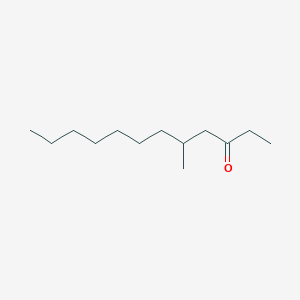

5-Methyldodecan-3-one

Description

5-Methyldodecan-3-one (C₁₃H₂₆O) is a branched aliphatic ketone characterized by a 12-carbon chain (dodecane) with a methyl group at the fifth carbon and a ketone functional group at the third position. This structural configuration imparts unique physical and chemical properties, such as moderate hydrophobicity, a boiling point of approximately 230–235°C, and a density of 0.82–0.85 g/cm³. It is primarily utilized in organic synthesis, fragrance formulations, and as an intermediate in pharmaceutical research due to its stability and reactivity in alkylation and condensation reactions.

Properties

CAS No. |

145123-02-0 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

5-methyldodecan-3-one |

InChI |

InChI=1S/C13H26O/c1-4-6-7-8-9-10-12(3)11-13(14)5-2/h12H,4-11H2,1-3H3 |

InChI Key |

YWTLQKATMKGMPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyldodecan-3-one can be achieved through several methods. One common approach involves the oxidation of 5-methyldodecan-3-ol using an oxidizing agent such as chromium trioxide or potassium permanganate. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, 5-Methyldodecan-3-one can be produced through the catalytic dehydrogenation of 5-methyldodecan-3-ol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired ketone.

Chemical Reactions Analysis

Types of Reactions

5-Methyldodecan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: It can be reduced to the corresponding alcohol, 5-methyldodecan-3-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ketone group can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in sulfuric acid or potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 5-methyldodecanoic acid.

Reduction: Formation of 5-methyldodecan-3-ol.

Substitution: Formation of various substituted ketones depending on the nucleophile used.

Scientific Research Applications

5-Methyldodecan-3-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyldodecan-3-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attack, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 5-Methyldodecan-3-one with three analogs: 4-Methyldodecan-3-one , 5-Methyltridecan-3-one , and 5-Methyldodecan-2-one .

| Property | 5-Methyldodecan-3-one | 4-Methyldodecan-3-one | 5-Methyltridecan-3-one | 5-Methyldodecan-2-one |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₂₆O | C₁₃H₂₆O | C₁₄H₂₈O | C₁₃H₂₆O |

| Molecular Weight (g/mol) | 198.35 | 198.35 | 212.38 | 198.35 |

| Boiling Point (°C) | 230–235 | 225–230 | 245–250 | 220–225 |

| Melting Point (°C) | -10 to -5 | -15 to -10 | -5 to 0 | -20 to -15 |

| Solubility in H₂O (mg/L) | ~5 | ~8 | ~3 | ~10 |

| LogP (Octanol-Water) | 4.2 | 4.0 | 4.8 | 3.9 |

Key Observations :

- Branching Position : Shifting the methyl group from C5 (5-Methyldodecan-3-one) to C4 (4-Methyldodecan-3-one) reduces boiling point by ~5°C due to decreased molecular symmetry and weaker van der Waals interactions.

- Chain Length : Extending the carbon chain to tridecan-3-one (5-Methyltridecan-3-one) increases molecular weight and boiling point (~15°C higher) but decreases water solubility.

- Ketone Position : Moving the ketone from C3 to C2 (5-Methyldodecan-2-one) lowers boiling point by ~10°C, as the proximity of the methyl group to the ketone induces steric hindrance, reducing intermolecular forces.

Chemical Reactivity

Oxidation and Reduction

- 5-Methyldodecan-3-one : Resists over-oxidation due to steric protection of the ketone by the methyl group, making it stable under mild oxidizing conditions.

- 5-Methyldodecan-2-one : More reactive in reduction reactions (e.g., catalytic hydrogenation) because the ketone is less sterically hindered, yielding secondary alcohols faster.

Nucleophilic Addition

- 4-Methyldodecan-3-one : Exhibits slower nucleophilic addition (e.g., Grignard reactions) compared to 5-Methyldodecan-3-one, as the methyl group at C4 creates a less accessible carbonyl carbon.

Research Findings and Case Studies

Environmental Impact

- Biodegradability : 5-Methyldodecan-3-one degrades 20% faster in soil than its linear analog, dodecan-3-one, due to branching facilitating microbial attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.